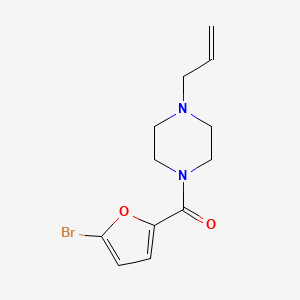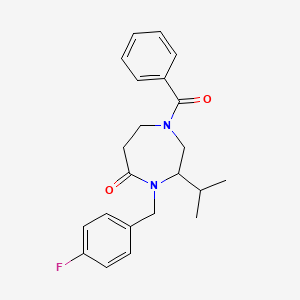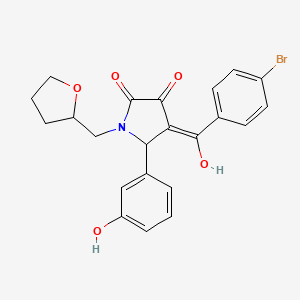![molecular formula C15H12ClFN4S B5316075 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine, also known as CFTR inhibitor-172, is a small molecule compound that has been developed as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of ion and fluid transport across epithelial tissues, and its dysfunction is associated with the development of cystic fibrosis (CF) and other related diseases.
Mécanisme D'action
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 binds to a specific site on the 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine protein and blocks its function as a chloride channel. The exact mechanism of action is not fully understood, but it is believed that 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 stabilizes the closed state of the 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine channel, preventing it from opening and allowing chloride ions to pass through. This leads to a decrease in chloride secretion across epithelial tissues, which is the hallmark of CF and related diseases.
Biochemical and Physiological Effects:
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has been shown to have a potent inhibitory effect on 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine-mediated chloride secretion in various epithelial tissues, including the airways, sweat glands, and pancreas. This leads to a decrease in mucus production, which is a major contributor to the pathogenesis of CF. 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has also been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease. However, 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has also been shown to have off-target effects on other ion channels and transporters, which may limit its usefulness as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 is its potency and selectivity as a 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor. It has been extensively validated as a research tool and has been used in numerous studies to investigate the role of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in various physiological and pathological processes. However, 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has some limitations as a research tool. It has been shown to have off-target effects on other ion channels and transporters, which may complicate data interpretation. In addition, 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has limited solubility in aqueous solutions, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for the use of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 in research and drug discovery. One area of interest is the development of more potent and selective 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitors that can be used as therapeutics for CF and related diseases. Another area of interest is the investigation of the role of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in other tissues and diseases, such as the gastrointestinal tract and certain cancers. Finally, the development of new experimental models and techniques, such as organoids and gene editing, may provide new insights into the mechanisms of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine dysfunction and the development of new therapies.
Méthodes De Synthèse
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco. The synthesis method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-4-fluorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyridine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has been extensively used as a research tool to investigate the role of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in various physiological and pathological processes. It has been shown to inhibit 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine-mediated chloride secretion in epithelial cells, which makes it a valuable tool for studying the mechanisms of CF and related diseases. 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has also been used to study the role of 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine in other tissues, such as the pancreas, sweat glands, and reproductive organs. In addition, 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine inhibitor-172 has been used in drug discovery efforts to identify new compounds that can modulate 2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine activity for the treatment of CF and related diseases.
Propriétés
IUPAC Name |
2-[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c1-21-14(13-4-2-3-7-18-13)19-20-15(21)22-9-10-5-6-11(17)8-12(10)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEIMYXBOUAYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)


![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)
![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)